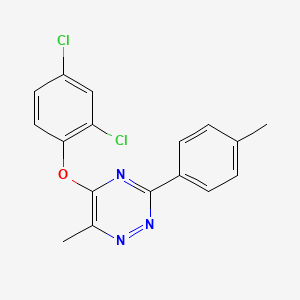

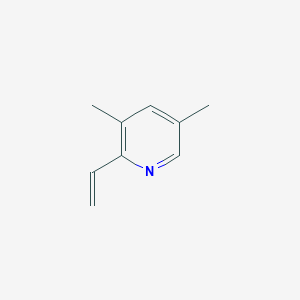

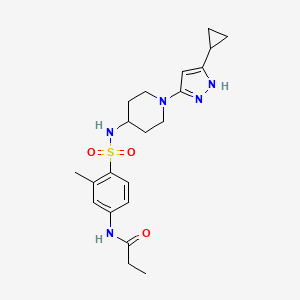

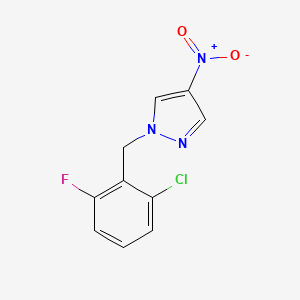

![molecular formula C7H12O2 B2508325 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol CAS No. 2243509-28-4](/img/structure/B2508325.png)

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

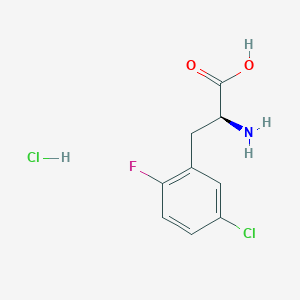

“1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” is a chemical compound with the IUPAC name “(2-oxabicyclo[2.1.1]hexan-1-yl)methanol”. It has a molecular weight of 114.14 .

Synthesis Analysis

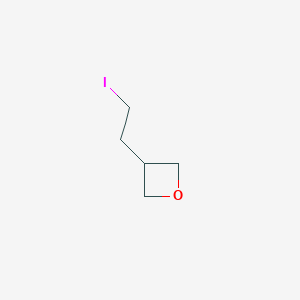

The synthesis of 2-oxabicyclo[2.1.1]hexanes, which includes “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol”, has been achieved through an iodocyclization reaction . This approach provides a general and practical method for creating 2-oxabicyclo[2.1.1]hexanes with two and three exit vectors .

Molecular Structure Analysis

The InChI code for “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” is 1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” are not mentioned in the search results, it’s worth noting that 2-oxabicyclo[2.1.1]hexanes have been incorporated into the structure of various drugs and agrochemicals .

Physical And Chemical Properties Analysis

“1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 114.14 . The compound is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Agrochemicals and Crop Protection

EN300-1666725: has been explored as a potential building block for novel agrochemicals. Researchers have found that incorporating this compound into the structure of existing pesticides can lead to improved properties. For instance:

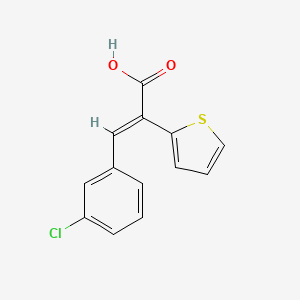

- Bioisosteres : By replacing the phenyl ring in marketed agrochemicals (such as fluxapyroxad and boscalid ) with 2-oxabicyclo[2.1.1]hexanes , water solubility is enhanced, lipophilicity is reduced, and bioactivity is retained .

Drug Discovery and Medicinal Chemistry

In the realm of drug development, EN300-1666725 has shown promise:

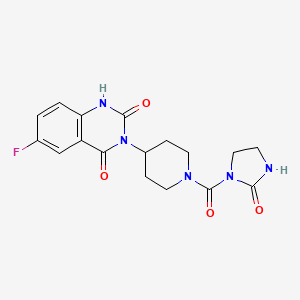

- Neuroinflammation Treatment : Researchers have described the first effective, selective, and central nervous system-penetrant IRAK4 inhibitor for treating neuroinflammation. The lead compound from this series was evaluated in CNS PK/PD inflammation models and ischemic stroke mouse models .

Chemical Synthesis and Bioisosterism

EN300-1666725: serves as a versatile synthetic intermediate:

- Ortho- and Meta-Benzenes Bioisosteres : Incorporating this compound into the structure of drugs and agrochemicals validates its use as a bioisostere for ortho- and meta-benzenes. These replacements enhance the overall properties of the resulting molecules .

Safety and Hazards

The safety information for “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Zukünftige Richtungen

The use of 2-oxabicyclo[2.1.1]hexanes, including “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol”, as saturated bioisosteres of the ortho-substituted phenyl ring in bioactive compounds presents an opportunity for chemists in medicinal chemistry and agrochemistry . The replacement of the phenyl ring in marketed agrochemicals with 2-oxabicyclo[2.1.1]hexanes has shown to improve their water solubility, reduce lipophilicity, and most importantly, retain bioactivity .

Eigenschaften

IUPAC Name |

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHKVWPWHZJDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)